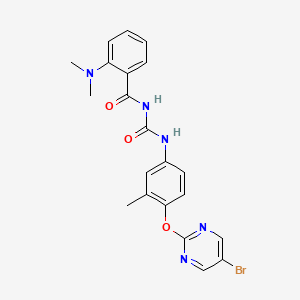
N-(((4-((5-Bromo-2-pyrimidinyl)oxy)-3-methylphenyl)amino)carbonyl)-2-(dimethylamino)benzamide
概要
説明
準備方法
NSC-639829は、4-アミノ-2-メチルフェノールから、求核置換反応、イソシアネート化、縮合を含む一連の反応によって合成できます . 合成経路には、以下の手順が含まれます。
求核置換: 4-アミノ-2-メチルフェノールは、炭酸カリウムとジメチルスルホキシドの存在下で、5-ブロモ-2-クロロピリミジンと反応して、4-(5-ブロモ-2-ピリミジロキシ)-3-メチルフェニルアミンを生成します。
イソシアネート化: 得られた化合物は、トリフォスゲンで処理して、4-(5-ブロモ-2-ピリミジロキシ)-3-メチルフェニルイソシアネートを生成します。
化学反応の分析
NSC-639829は、以下の化学反応を含む様々な化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、異なる酸化生成物を形成する可能性があります。
還元: 還元反応は、化合物の構造と性質を修飾するために実行できます。
置換: NSC-639829は、特に求核置換反応において、置換反応を受ける可能性があり、異なる官能基を持つ誘導体を形成します.
これらの反応で使用される一般的な試薬には、炭酸カリウム、ジメチルスルホキシド、トリフォスゲン、および2-ジメチルアミノベンゾアミドが含まれます。 これらの反応から形成される主な生成物は、通常、官能基が修飾されたNSC-639829の誘導体です .
科学研究への応用
NSC-639829は、特に化学、生物学、医学、および産業の分野において、その科学研究への応用について広く研究されてきました。その注目すべき応用には、以下が含まれます。
がん治療: NSC-639829は、特に放射線療法との併用において、抗腫瘍剤として有望であることが示されています。
生物学的調査: この化合物は、様々な生物学的調査で使用され、がん細胞における細胞周期進行、DNA損傷、アポトーシスへの影響を調査してきました.
化学研究: NSC-639829は、その化学的性質、特に溶解度、pHプロファイル、およびイオン化定数について研究されてきました.
科学的研究の応用
NSC-639829 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cancer Therapy: NSC-639829 has shown promise as an antitumor agent, particularly in combination with radiation therapy.
Biological Studies: The compound has been used in various biological studies to investigate its effects on cell cycle progression, DNA damage, and apoptosis in cancer cells.
Chemical Research: NSC-639829 has been studied for its chemical properties, including its solubility, pH profiles, and ionization constants.
作用機序
NSC-639829の作用機序には、チューブリン重合の阻害と微小管脱重合の阻害が含まれます。 微小管動態のこの破壊は、細胞分裂を妨げ、がん細胞における細胞周期停止とアポトーシスにつながります . この化合物は、主にチューブリンを標的にしており、チューブリンは微小管形成に不可欠なタンパク質であり、細胞分裂と細胞内輸送に不可欠です .
類似化合物との比較
NSC-639829は、ベンゾイルフェニルウレアとして知られる化合物のクラスに属しています。このクラスの類似化合物には、以下が含まれます。
- NSC 624548
- NSC 639828
- NSC 647884
- NSC 654259
- NSC 654261
これらの化合物と比較して、NSC-639829は、特にがん細胞を放射線に感受性にする能力と、チューブリン重合を阻害する効果において、独特の特性を示しています . これらの特性は、がん治療におけるさらなる研究開発のための有望な候補となっています。
生物活性
N-(((4-((5-Bromo-2-pyrimidinyl)oxy)-3-methylphenyl)amino)carbonyl)-2-(dimethylamino)benzamide, often referred to as NSC-639829, is a complex organic compound with significant potential in medicinal chemistry, particularly as an anticancer agent. Its unique structure, featuring a brominated pyrimidine moiety and a dimethylamino group, suggests diverse biological activities.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure can be dissected into several functional groups which contribute to its biological activity:
- Brominated Pyrimidine Moiety : Enhances interaction with biological targets.
- Dimethylamino Group : May influence solubility and receptor binding.
- Amide Bond : Facilitates interactions with enzymes and receptors.
This compound exhibits its primary biological activity through the inhibition of tubulin polymerization. This action disrupts microtubule formation, essential for mitotic spindle formation during cell division, making it a promising candidate for cancer treatment. The compound has been shown to:
- Inhibit DNA polymerase activity.
- Cause cell cycle arrest in the G1-S phase in certain leukemia cell lines.
Anticancer Activity
Research indicates that NSC-639829 demonstrates potent antitumor activity both in vitro against multiple cancer cell lines and in vivo. Notably, it has shown effectiveness against:
- Breast Cancer
- Leukemia
- Lung Cancer
The compound's ability to interact specifically with tubulin positions it as a valuable candidate for further development in oncology .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, we can compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(((4-((5-bromo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitrobenzamide | Similar core structure; nitro group instead of dimethylamino | Anticancer activity via tubulin inhibition |
| 2-Amino-N-({4-[(5-bromo-2-pyrimidinyl)oxy]-3-methylphenyl}carbamoyl)benzamide | Contains amine and carbamate functionalities | Potentially similar biological activity in medicinal chemistry |
The distinct substitution pattern of NSC-639829 contributes to its enhanced biological activity compared to these related compounds, making it a focal point for ongoing research in cancer therapeutics.
Case Studies and Research Findings
Several studies have highlighted the efficacy of NSC-639829 in various cancer models:
- In Vitro Studies : Demonstrated significant cytotoxicity against leukemia cells with IC50 values indicating effective concentration levels for therapeutic action.
- In Vivo Studies : Animal models treated with NSC-639829 showed reduced tumor size and improved survival rates compared to controls, underscoring its potential as an effective anticancer drug.
- Mechanistic Studies : Investigations into the molecular mechanisms revealed that the compound not only inhibits tubulin polymerization but also induces apoptosis in cancer cells through mitochondrial pathways.
特性
CAS番号 |
134742-19-1 |
|---|---|
分子式 |
C21H20BrN5O3 |
分子量 |
470.3 g/mol |
IUPAC名 |
N-[[4-(5-bromopyrimidin-2-yl)oxy-3-methylphenyl]carbamoyl]-2-(dimethylamino)benzamide |
InChI |
InChI=1S/C21H20BrN5O3/c1-13-10-15(8-9-18(13)30-21-23-11-14(22)12-24-21)25-20(29)26-19(28)16-6-4-5-7-17(16)27(2)3/h4-12H,1-3H3,(H2,25,26,28,29) |
InChIキー |
JNGQUJZDVFZPEN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)NC(=O)C2=CC=CC=C2N(C)C)OC3=NC=C(C=N3)Br |
正規SMILES |
CC1=C(C=CC(=C1)NC(=O)NC(=O)C2=CC=CC=C2N(C)C)OC3=NC=C(C=N3)Br |
外観 |
Solid powder |
Key on ui other cas no. |
134742-19-1 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
NSC-639829; NSC 639829; NSC639829; |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













